3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid
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Overview
Description
“3-(3,5-Dimethylphenyl)propanoic acid” is a chemical compound with the empirical formula C11H14O2 . It has a molecular weight of 178.23 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(3,5-Dimethylphenyl)alanine” consists of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aromatic), and 1 hydroxyl group .
Physical and Chemical Properties Analysis
“N-(3,5-Dimethylphenyl)alanine” has a density of 1.1±0.1 g/cm3, a boiling point of 378.3±30.0 °C at 760 mmHg, and a flash point of 182.6±24.6 °C. It has a molar refractivity of 56.3±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 169.5±3.0 cm3 .
Scientific Research Applications
Aroma Compound Identification in Food Products
The volatile compounds in Parmigiano-Reggiano cheese were isolated, identifying major free fatty acids and esters contributing to its aroma. This research underscores the importance of understanding chemical compositions for food quality and flavor enhancement (Qian & Reineccius, 2002).
DNA Binding Interactions
Amide derivatives of dexibuprofen were synthesized and studied for their binding with ds.DNA through experimental and theoretical techniques. This highlights the potential of such compounds in the development of new therapeutic agents, demonstrating significant binding via intercalation and external bindings (Arshad, Zafran, Ashraf, & Perveen, 2017).
Metabolite Production in Microbial Cultures
The study on metabolite production of Staphylococcus xylosus revealed the identification of several compounds not previously reported as metabolites, illustrating the organism's potential in biotechnological applications and flavor production in fermented foods (Beck, Hansen, & Lauritsen, 2002).
EP3 Receptor Antagonists Development
Research on 3-(2-aminocarbonylphenyl)propanoic acid analogs possessing the (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety led to the discovery of compounds with high binding affinity for EP receptors, providing insights into the development of novel pharmaceuticals (Asada et al., 2010).
Organic Sensitizers for Solar Cells
The engineering of novel organic sensitizers for solar cell applications, incorporating donor, electron-conducting, and anchoring groups at the molecular level, demonstrates the potential of such compounds in improving photovoltaic performance and efficiency (Kim et al., 2006).
Safety and Hazards
“3-(3,5-Dimethylphenyl)propanoic acid” is classified as an Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements for this compound are P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
3-[3,5-dimethyl-N-(3-methylbutanoyl)anilino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)7-15(18)17(6-5-16(19)20)14-9-12(3)8-13(4)10-14/h8-11H,5-7H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLVKYOXYBYHKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCC(=O)O)C(=O)CC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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